![molecular formula C15H24N2O2 B1593009 3-(N,N-Dipropyl)amino-4-methoxyacetanilide CAS No. 58890-56-5](/img/structure/B1593009.png)
3-(N,N-Dipropyl)amino-4-methoxyacetanilide
Overview
Description
3-(N,N-Dipropyl)amino-4-methoxyacetanilide is an organic compound with the molecular formula C15H24N2O2. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a dipropylamino group and a methoxy group attached to a phenyl ring, which is further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(N,N-Dipropyl)amino-4-methoxyacetanilide typically involves the reaction of 3-(dipropylamino)-4-methoxybenzenesulfonic acid with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale acetylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-(N,N-Dipropyl)amino-4-methoxyacetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
3-(N,N-Dipropyl)amino-4-methoxyacetanilide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(N,N-Dipropyl)amino-4-methoxyacetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
- N-[3-(Dipropylamino)phenyl]acetamide
- N-[3-(Dimethylamino)-4-methoxyphenyl]acetamide
- N-[3-(Diethylamino)-4-methoxyphenyl]acetamide
Comparison: 3-(N,N-Dipropyl)amino-4-methoxyacetanilide is unique due to the presence of both dipropylamino and methoxy groups, which confer specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .
Biological Activity
3-(N,N-Dipropyl)amino-4-methoxyacetanilide is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical formula for this compound is CHNO. Its structure features a methoxy group at the para position relative to the acetanilide moiety, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It is believed to inhibit certain kinases involved in cell signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
Key Mechanisms:
- Kinase Inhibition : The compound may bind to the active sites of specific kinases, disrupting their function and influencing downstream signaling pathways.
- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, which may contribute to its anticancer effects by reducing oxidative stress in cells.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
- Anticancer Activity : Studies have shown that this compound can induce cytotoxic effects in cancer cell lines. For instance, it has been tested against human glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines, demonstrating significant cytotoxicity.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, indicating potential therapeutic applications in inflammatory diseases.
- Antimicrobial Properties : There are indications that this compound exhibits antimicrobial activity against various pathogens.
Case Studies
Several studies have investigated the biological activity of this compound:
Study 1: Anticancer Efficacy
A study published in MDPI assessed the anticancer effects of various derivatives of acetanilide, including this compound. The results indicated a dose-dependent cytotoxic effect on U-87 cells, with IC50 values significantly lower than those of control compounds .
Study 2: Anti-inflammatory Activity
In a separate investigation, the anti-inflammatory properties were evaluated using a murine model of inflammation. The administration of the compound resulted in a marked reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
Data Tables
Properties
IUPAC Name |
N-[3-(dipropylamino)-4-methoxyphenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-5-9-17(10-6-2)14-11-13(16-12(3)18)7-8-15(14)19-4/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSPZWKEWIDWPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=CC(=C1)NC(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633287 | |
Record name | N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58890-56-5 | |
Record name | N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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